Enhanced Lipophilicity (ACD/LogP) Drives Superior Predicted CNS Permeability Versus Unsubstituted 4-Phenylpiperidin-4-ol
The sec-butyl(methyl)aminomethyl substituent on the phenyl ring of CAS 1119451-18-1 increases the calculated partition coefficient to ACD/LogP = 2.35, compared with ACD/LogP = 1.52 for the unsubstituted core scaffold 4‑phenylpiperidin‑4‑ol . This represents a ΔLogP of +0.83, shifting the compound from the lower boundary of optimal CNS drug space (LogP 1–3) into the center of the desirable range for passive blood‑brain barrier permeation [1].
| Evidence Dimension | Calculated lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.35 |
| Comparator Or Baseline | 4-Phenylpiperidin-4-ol (CAS 40807-61-2): ACD/LogP = 1.52 |
| Quantified Difference | ΔLogP = +0.83 (55% increase in LogP) |
| Conditions | ACD/Labs Percepta Platform v14.00; neutral species |
Why This Matters
LogP values between 2 and 3 are associated with optimal passive CNS penetration while maintaining aqueous solubility; the +0.83 LogP shift provides a measurable advantage for in vivo brain exposure studies compared to the unsubstituted core.
- [1] Pajouhesh, H. & Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
